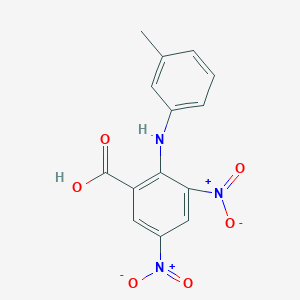
2-(3-Methylanilino)-3,5-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylanilino)-3,5-dinitrobenzoic acid is an organic compound that belongs to the class of aromatic amines and nitrobenzoic acids This compound is characterized by the presence of a methylanilino group attached to a dinitrobenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylanilino)-3,5-dinitrobenzoic acid typically involves the nitration of 3-methylaniline followed by a coupling reaction with a benzoic acid derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a coupling reaction with a benzoic acid derivative in the presence of a suitable catalyst, such as palladium or copper, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the environmental impact of the chemical processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylanilino)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation, sulfonation, or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major Products Formed
Oxidation: Quinones, oxidized aromatic derivatives.
Reduction: Amino derivatives, reduced aromatic compounds.
Substitution: Halogenated, sulfonated, or nitrated aromatic compounds.
Scientific Research Applications
2-(3-Methylanilino)-3,5-dinitrobenzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylanilino)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylanilino group may also contribute to the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylanilino)-3,5-dinitrobenzoic acid: Unique due to the presence of both methylanilino and dinitrobenzoic acid groups.
3-Methylaniline: Lacks the dinitrobenzoic acid moiety, resulting in different chemical properties and reactivity.
3,5-Dinitrobenzoic acid: Lacks the methylanilino group, leading to different applications and biological activity.
Properties
CAS No. |
65462-55-7 |
|---|---|
Molecular Formula |
C14H11N3O6 |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
2-(3-methylanilino)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C14H11N3O6/c1-8-3-2-4-9(5-8)15-13-11(14(18)19)6-10(16(20)21)7-12(13)17(22)23/h2-7,15H,1H3,(H,18,19) |
InChI Key |
QNKIFZKVCYFOAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)

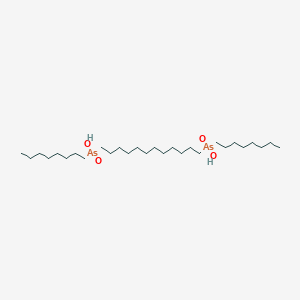

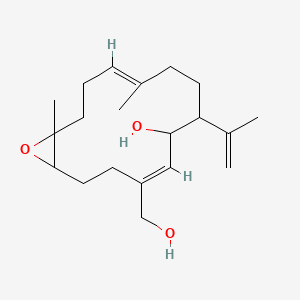
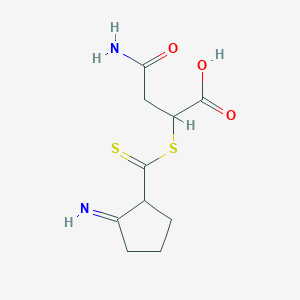
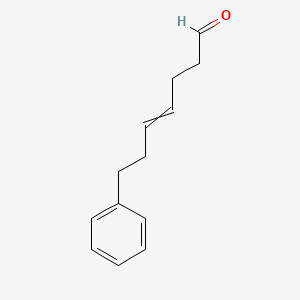
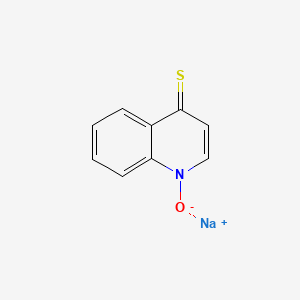
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

